

# molecular weight and formula of 2-hydrazinyl-1h-imidazole

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## Compound of Interest

Compound Name: **2-Hydrazinyl-1h-imidazole**

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An In-Depth Technical Guide to **2-Hydrazinyl-1H-imidazole**: Properties, Synthesis, and Applications in Drug Discovery

## Introduction

The imidazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.<sup>[1]</sup> Its unique electronic properties and ability to engage in various biological interactions make it a "privileged structure" for drug design. When functionalized with a highly reactive hydrazinyl moiety at the 2-position, the resulting compound, **2-hydrazinyl-1H-imidazole**, transforms into a versatile and powerful building block for synthesizing novel chemical entities. This guide provides a comprehensive technical overview of **2-hydrazinyl-1H-imidazole**, detailing its core properties, synthetic routes, chemical reactivity, and significant applications for researchers in drug development.

## Core Molecular Profile

**2-Hydrazinyl-1H-imidazole** is a small molecule characterized by a five-membered imidazole ring substituted with a hydrazine group (-NHNH<sub>2</sub>). This bifunctional nature—a stable aromatic heterocycle coupled with a reactive nucleophilic group—is the foundation of its utility.

| Identifier        | Value  | Source     |
|-------------------|--|------------|
| Molecular Formula | C <sub>3</sub> H <sub>6</sub> N <sub>4</sub> | PubChem[2] |
| Molecular Weight  | 98.11 g/mol                                  | PubChem[2] |
| IUPAC Name        | 1H-imidazol-2-ylhydrazine                    | PubChem[2] |
| CAS Number        | 59214-44-7                                   | PubChem[2] |
| SMILES            | C1=CN=C(N1)NN                                | PubChem[2] |

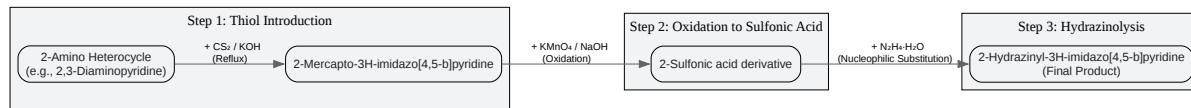
For practical laboratory use, the compound is often supplied as a hydrochloride salt to enhance stability and solubility.

| Identifier (HCl Salt) | Value  | Source                    |
|-----------------------|--|---------------------------|
| Molecular Formula     | C <sub>3</sub> H <sub>7</sub> ClN <sub>4</sub> | ChemScene[3]              |
| Molecular Weight      | 134.56 - 134.57 g/mol                          | BIOFOUNT, ChemScene[3][4] |
| CAS Number            | 1187929-07-2                                   | BIOFOUNT, ChemScene[3][4] |

## Synthesis and Mechanistic Insights

The synthesis of hydrazinyl-substituted heterocycles often involves the displacement of a suitable leaving group from the heterocyclic core using hydrazine hydrate. A well-documented strategy, analogous to the synthesis of 2-hydrazinobenzimidazoles, provides a clear and adaptable framework.[5][6] This multi-step approach ensures high purity and yield, beginning with a more stable precursor.

The causality behind this pathway lies in the strategic conversion of a thiol group, which is readily introduced, into a sulfonic acid. The sulfonic acid group is an excellent leaving group, facilitating its displacement by the strongly nucleophilic hydrazine.

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Caption: General synthetic workflow for preparing hydrazinyl-heterocycles.

## Experimental Protocol 1: Synthesis of 2-Hydrazinyl-3H-imidazo[4,5-b]pyridine

This protocol, adapted from related benzimidazole syntheses, illustrates a common pathway.[\[6\]](#) [\[7\]](#)

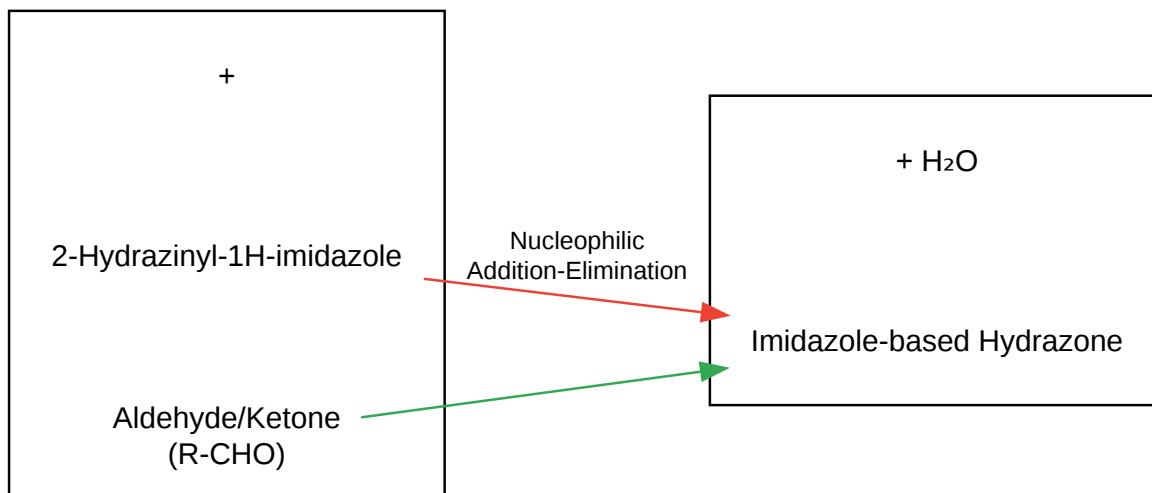
- Step 1: Synthesis of 2-mercaptop-3H-imidazo[4,5-b]pyridine.
  - Dissolve potassium hydroxide in an ethanol-water solution.
  - Add 2,3-diaminopyridine and carbon disulfide.
  - Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
  - Cool the reaction mixture and acidify to precipitate the thiol product. Filter and wash the solid.
- Step 2: Oxidation to the Sulfonic Acid.
  - Suspend the 2-mercaptop derivative in an aqueous solution of sodium hydroxide.
  - Slowly add a solution of potassium permanganate ( $KMnO_4$ ) while maintaining the temperature. The oxidation converts the thiol to a sulfonic acid.

- Once the reaction is complete, filter the mixture and acidify the filtrate with hydrochloric acid to a low pH (~1) to precipitate the sulfonic acid.
- Step 3: Hydrazinolysis.
  - Reflux the sulfonic acid derivative with an excess of hydrazine hydrate (99%) for 3-4 hours.[5][6]
  - The hydrazine displaces the sulfonic acid group.
  - Upon cooling the reaction mixture, the final 2-hydrazinyl product crystallizes.
  - Filter the product, wash with cold water, and recrystallize from a suitable solvent like ethanol to achieve high purity.

## Chemical Reactivity: The Gateway to Molecular Diversity

The primary utility of **2-hydrazinyl-1H-imidazole** in drug discovery stems from the high reactivity of the terminal amino group of the hydrazine moiety. Its most significant reaction is the condensation with aldehydes and ketones to form stable hydrazone linkages.[8] This reaction is a cornerstone of combinatorial chemistry for generating large libraries of drug candidates.

The reaction proceeds via nucleophilic attack of the hydrazine's terminal nitrogen on the electrophilic carbonyl carbon, followed by dehydration, often catalyzed by a few drops of acid (e.g., acetic acid, citric acid).[8]



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Caption: Reaction scheme for the formation of hydrazones.

## Experimental Protocol 2: General Procedure for Hydrazone Synthesis

This robust protocol is widely used for creating diverse molecular libraries from a common hydrazinyl core.[8]

- Reactant Preparation: Dissolve 1 mmol of **2-hydrazinyl-1H-imidazole** hydrochloride and 1 mmol of the desired aldehyde or ketone in 20 mL of ethanol.
- Catalysis: Add a catalytic amount of acid, such as 3-5 drops of glacial acetic acid or 0.1 g of citric acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.
- Reaction: Reflux the mixture for 3-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Isolation: Reduce the solvent volume under reduced pressure. The hydrazone product will often precipitate upon cooling.

- Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., an ethanol/DMF mixture) to obtain the pure hydrazone derivative.[8]

## Applications in Medicinal Chemistry and Drug Development

The imidazole-hydrazone scaffold is a recurring motif in compounds with significant therapeutic potential. The ability to easily synthesize a wide array of derivatives allows for the fine-tuning of pharmacological activity.

| Therapeutic Area | Description  | Supporting References  |
|------------------|--|--|
| Antitubercular   | Hydrazinyl-imidazole cores are used in molecular hybridization to create agents active against <i>Mycobacterium tuberculosis</i> , including multi-drug resistant strains. <a href="#">[9]</a> | Benchchem <a href="#">[9]</a>                                |
| Antimicrobial    | Derivatives have shown strong bacteriostatic and bactericidal activity against various bacterial strains, including <i>Staphylococcus</i> and <i>Bacillus</i> species. <a href="#">[10]</a>    | ResearchGate <a href="#">[10]</a>                            |
| Anticancer       | Imidazole-based hydrazones have demonstrated significant cytotoxic activity against human breast (MCF-7) and lung (A549) cancer cell lines. <a href="#">[11]</a> <a href="#">[12]</a>          | ResearchGate, MDPI <a href="#">[11]</a> <a href="#">[12]</a> |
| Antiviral        | The related 2-hydrazinobenzimidazole scaffold has been explored for its anti-influenza activity. <a href="#">[5]</a>   | ResearchGate <a href="#">[5]</a>                             |
| Antiparasitic    | Benzimidazolyl-2-hydrazone derivatives have shown potent anthelmintic activity against parasites like <i>Trichinella spiralis</i> . <a href="#">[6]</a>  | Royal Society of Chemistry <a href="#">[6]</a>               |

## Analytical Characterization and Quality Control

The identity and purity of **2-hydrazinyl-1H-imidazole** and its derivatives must be rigorously confirmed. A combination of spectroscopic and analytical methods provides a self-validating system to ensure structural integrity.

| Technique              | Purpose and Expected Results  | Source |
|------------------------|---|--------|
| <sup>1</sup> H NMR     | Confirms the proton environment. Expect signals for the imidazole ring protons and exchangeable protons for the N-H groups.   | PMC[8] |
| <sup>13</sup> C NMR    | Confirms the carbon skeleton of the molecule, showing distinct signals for the imidazole ring carbons.  | PMC[8] |
| FT-IR Spectroscopy     | Identifies key functional groups. Expect characteristic N-H stretching bands (around 3430 cm <sup>-1</sup> ) and C=N stretching bands (around 1600 cm <sup>-1</sup> ).      | PMC[8] |
| Mass Spectrometry (MS) | Determines the molecular weight, providing definitive confirmation of the molecular formula. The molecular ion peak (M <sup>+</sup> ) should match the calculated mass.     | PMC[8] |
| Elemental Analysis     | Verifies the elemental composition (C, H, N), ensuring the purity of the synthesized compound. The found percentages should be within $\pm 0.4\%$ of the calculated values. | PMC[8] |

## Safety and Handling

As with any reactive chemical intermediate, proper safety protocols are mandatory.

- GHS Pictogram: GHS07 (Exclamation Mark)[13]
- Signal Word: Warning[9][13][14]
- Hazard Statements:
  - H302: Harmful if swallowed.[9][13]
  - H315: Causes skin irritation.[9][13]
  - H319: Causes serious eye irritation.[9][13]
  - H335: May cause respiratory irritation.[9][13]
- Precautions:
  - Work in a well-ventilated fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
  - Avoid inhalation of dust and contact with skin and eyes.[4]

## Conclusion

**2-Hydrazinyl-1H-imidazole** is far more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis, combined with the predictable and versatile reactivity of the hydrazinyl group, provides researchers with a reliable platform for constructing novel molecular architectures. From developing new antitubercular agents to designing potent anticancer compounds, the strategic application of this scaffold continues to be a fruitful avenue in the quest for next-generation therapeutics.

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## References

- 1. nbino.com [nbino.com]
- 2. 2-Hydrazinyl-1h-imidazole | C3H6N4 | CID 283401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1187929-07-2|2-Hydrazinyl-1H-imidazole hydrochloride|2-Hydrazinyl-1H-imidazole hydrochloride|-范德生物科技公司 [bio-fount.com]
- 5. researchgate.net [researchgate.net]
- 6. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Hydrazinyl-1H-imidazole hydrochloride|CAS 1187929-07-2 [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. researchgate.net [researchgate.net]
- 13. 2-Hydrazinyl-1H-benzo[d]imidazole | 15108-18-6 [sigmaaldrich.com]
- 14. bldpharm.com [bldpharm.com]
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